1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 952182-48-8
VCID: VC2100198
InChI: InChI=1S/C11H11BrN4O/c1-7-10(11(13)17)14-15-16(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,17)
SMILES: CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N
Molecular Formula: C11H11BrN4O
Molecular Weight: 295.14 g/mol

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 952182-48-8

Cat. No.: VC2100198

Molecular Formula: C11H11BrN4O

Molecular Weight: 295.14 g/mol

* For research use only. Not for human or veterinary use.

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide - 952182-48-8

Specification

CAS No. 952182-48-8
Molecular Formula C11H11BrN4O
Molecular Weight 295.14 g/mol
IUPAC Name 1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxamide
Standard InChI InChI=1S/C11H11BrN4O/c1-7-10(11(13)17)14-15-16(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,17)
Standard InChI Key OXYZPKPDOFNAHU-UHFFFAOYSA-N
SMILES CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N
Canonical SMILES CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N

Introduction

Structural Characterization

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to the triazole family of heterocyclic compounds. The molecule contains a 1,2,3-triazole ring which serves as the central structural element. This five-membered aromatic heterocycle is an important pharmacophore found in numerous biologically active molecules. The compound has a specific substitution pattern with a 4-bromobenzyl group at the N1 position, a methyl group at the C5 position, and a carboxamide group at the C4 position of the triazole ring .

  • The 1,2,3-triazole ring: A five-membered aromatic heterocycle containing three nitrogen atoms in sequence

  • 4-bromobenzyl substituent: Provides a halogenated aromatic component that affects reactivity and binding properties

  • Methyl group at position 5: A small alkyl substituent that influences the electronic properties of the triazole ring

  • Carboxamide group at position 4: Introduces hydrogen bond donor and acceptor capabilities

This unique combination of functional groups creates a molecule with specific electronic distribution and spatial arrangement that determines its chemical behavior and potential biological interactions.

Chemical Identity and Properties

Basic Identification

The compound 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is identified by several systematic nomenclature systems and identifiers that facilitate its unambiguous recognition in chemical databases and literature.

Identifier TypeValue
PubChem CID24213865
Molecular FormulaC₁₁H₁₁BrN₄O
Molecular Weight295.14 g/mol
CAS Registry Number952182-48-8
IUPAC Name1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide

The molecular formula C₁₁H₁₁BrN₄O indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 1 oxygen atom in the compound structure . This composition contributes to its relatively moderate molecular weight of 295.14 g/mol, which falls within a range often considered favorable for potential pharmaceutical applications.

Structural Representation

The compound can be represented through various notations that encode its structural information in formats readable by both humans and computers:

Representation TypeValue
SMILESCC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N
InChIInChI=1S/C11H11BrN4O/c1-7-10(11(13)17)14-15-16(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,17)
InChIKeyOXYZPKPDOFNAHU-UHFFFAOYSA-N

These representations enable precise communication about the compound's structure and facilitate computational analysis of its properties .

Physical Properties

The physical properties of 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide are significant for understanding its behavior in various environments and applications. While comprehensive experimental data is limited in the available literature, certain properties can be inferred from its structural features.

Solubility and Polarity

The compound contains both hydrophobic and hydrophilic components that influence its solubility profile. The bromine-substituted benzyl group contributes hydrophobic character, while the carboxamide group provides hydrogen bonding capability that enhances interaction with polar solvents. The triazole ring itself is moderately polar due to the presence of nitrogen atoms.

Based on its structural features, 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide would likely demonstrate:

  • Moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide

  • Limited solubility in water

  • Poor solubility in highly nonpolar solvents like hexane

Stability Considerations

Triazole compounds generally exhibit remarkable stability under various conditions. The aromatic character of the triazole ring contributes to chemical stability against oxidation and reduction. The carboxamide group may be susceptible to hydrolysis under strongly acidic or basic conditions, but would likely be stable under physiological conditions.

Structural Analogs and Comparison

Several compounds share structural similarities with 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. Understanding these relationships provides insight into potential modifications that might influence chemical and biological properties.

Comparative Analysis with Related Compounds

The table below outlines key structural analogs and their distinguishing characteristics:

CompoundKey DifferencePotential Impact
1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidCarboxylic acid instead of carboxamide groupIncreased acidity, different hydrogen bonding pattern, altered solubility
1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidDirect attachment of bromophenyl to triazole instead of through methylene bridgeAltered conformational flexibility, different spatial arrangement
1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideChlorine instead of bromine on the benzyl groupSmaller halogen atom, potentially different interaction profiles

The structural variations between these compounds, particularly in the nature of the substituents and their connectivity, can significantly influence properties such as:

  • Binding affinity to potential biological targets

  • Metabolic stability

  • Physicochemical parameters relevant to drug-like properties

  • Reactivity in chemical transformations

Spectroscopic MethodExpected Key Features
¹H NMRSignals for aromatic protons (δ ~7.0-7.6 ppm), methylene protons (δ ~5.5 ppm), methyl protons (δ ~2.5 ppm), and amide protons (δ ~5.5-7.5 ppm)
¹³C NMRSignals for triazole carbons (δ ~130-150 ppm), aromatic carbons (δ ~120-135 ppm), carboxamide carbon (δ ~160-170 ppm), methylene carbon (δ ~50-55 ppm), and methyl carbon (δ ~10-15 ppm)
Mass SpectrometryMolecular ion peak at m/z 295 (accounting for the bromine isotope pattern), with characteristic fragmentation patterns
IR SpectroscopyCharacteristic bands for N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and aromatic C=C stretching (~1400-1600 cm⁻¹)

These spectroscopic features would be essential for confirming the identity and purity of synthesized samples of the compound.

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